molecular formula C15H19N5O2 B6505925 N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide CAS No. 1421457-65-9

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide

Cat. No.: B6505925
CAS No.: 1421457-65-9
M. Wt: 301.34 g/mol
InChI Key: UKTHTJXXPIZSKO-UHFFFAOYSA-N
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Description

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.15387487 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-2,7-8,10-12H,3-6,9H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHTJXXPIZSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a pyrimidine ring substituted with a pyrrole group, positions it as a candidate for various biological activities, including anticancer, antiviral, and anti-inflammatory effects. This article reviews its biological activity based on diverse research findings.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₅O₂
  • Molecular Weight : 257.30 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation, contributing to its anticancer properties.
  • Modulation of Inflammatory Pathways : It may reduce cytokine production, thus modulating inflammatory responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it showed promising results against breast and lung cancer cells with IC50 values in the low micromolar range.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through COX enzyme inhibition assays. Results indicated that it effectively inhibits both COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The following table summarizes the IC50 values against these enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

These results suggest that while the compound shows moderate inhibition compared to standard drugs, its unique structure may provide avenues for further optimization.

Antiviral Activity

Preliminary studies have also explored the antiviral potential of this compound against several viral strains. It demonstrated inhibitory effects on viral replication in vitro, particularly against RNA viruses, although specific IC50 values were not disclosed in the available literature.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF7 breast cancer cells showed a significant reduction in cell viability upon treatment with the compound, indicating its potential as a therapeutic agent.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in reduced paw edema, comparable to indomethacin.
  • Viral Infection Model : In vitro tests against influenza virus revealed that the compound inhibited viral replication effectively at concentrations below cytotoxic levels.

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